molecular formula C9H8Br2O3 B3253826 Methyl 3,5-dibromo-4-methoxybenzoate CAS No. 22812-61-9

Methyl 3,5-dibromo-4-methoxybenzoate

Cat. No.: B3253826
CAS No.: 22812-61-9
M. Wt: 323.97 g/mol
InChI Key: OHKXYZHQCIFDKB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Methyl 3,5-dibromo-4-methoxybenzoate belongs to the broad class of halogenated benzoate esters. Compounds in this family are characterized by a benzoic acid ester core bearing one or more halogen atoms on the aromatic ring. The introduction of halogens, such as bromine, into organic molecules is a common strategy in medicinal chemistry to enhance the potency of bioactive agents or to modify their pharmacokinetic properties. researchgate.netnih.gov

The chemical behavior of this compound is dictated by the electronic interplay of its substituents. The methoxy (B1213986) (-OCH3) group is electron-donating, activating the ring towards electrophilic substitution, while the methyl ester (-COOCH3) group is electron-withdrawing. The two bromine atoms are also electron-withdrawing through induction but can participate in resonance. This specific arrangement of functional groups makes the compound a unique and polyfunctional building block. Halogenated benzoate derivatives have been synthesized and studied for various applications, including their use as antifungal agents. nih.gov The presence of halogen atoms can introduce specific, directed interactions, known as halogen bonding, which are increasingly exploited in rational drug design and material science. acs.org

Significance as a Precursor and Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a precursor and intermediate in multi-step organic synthesis. Its structure contains several reactive sites that can be selectively manipulated.

While a specific synthesis protocol for this compound is not detailed in readily available literature, its preparation can be inferred from analogous reactions. The synthesis of the related compound, methyl 3,5-dibromo-4-methylbenzoate, is achieved through the electrophilic bromination of methyl 4-methylbenzoate using bromine in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. nih.govresearchgate.net By analogy, the synthesis of the target compound would likely involve the controlled dibromination of methyl 4-methoxybenzoate (B1229959).

The true synthetic value of the compound stems from the two bromine atoms, which serve as versatile handles for forming new chemical bonds. These aryl bromide moieties are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.netnih.gov These reactions are fundamental in modern organic synthesis for constructing complex carbon-carbon and carbon-heteroatom bonds. scielo.br This capability allows chemists to use this compound as a scaffold, selectively replacing the bromine atoms with various other functional groups to build up more complex molecular architectures, as has been demonstrated with other bromo-aromatic scaffolds in the search for new pharmaceuticals. nih.gov

Overview of Research Landscape

The research landscape for this compound itself is primarily centered on its availability as a chemical reagent for synthetic chemistry. bldpharm.comchemicalbook.com There is limited published research detailing its specific applications in complex syntheses. However, the broader context of its chemical class is well-explored.

Extensive research exists on the utility of halogenated compounds in drug discovery and materials science. researchgate.netnih.gov The development of efficient and eco-friendly halogenation techniques remains an active area of investigation. researchgate.net Furthermore, the field of palladium-catalyzed cross-coupling continues to evolve, providing ever more powerful tools for utilizing building blocks like this compound. nih.gov

Detailed structural studies, such as single-crystal X-ray diffraction, have been performed on closely related analogues like methyl 3,5-dibromo-4-methylbenzoate. nih.govnih.gov Such fundamental characterization is crucial for understanding the solid-state structure and intermolecular interactions of these building blocks, which can influence their reactivity and physical properties. The existence of these studies on similar molecules underscores the foundational interest in this class of compounds, positioning this compound as a potentially valuable, if currently underutilized, tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXYZHQCIFDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3,5 Dibromo 4 Methoxybenzoate

Multi-Step Synthesis Pathways

Sequential Functional Group Interconversions

The synthesis of Methyl 3,5-dibromo-4-methoxybenzoate is primarily achieved through a series of functional group interconversions (FGIs). An FGI is the process of converting one functional group into another through various chemical reactions such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk This strategic approach is fundamental in multi-step organic syntheses.

A highly plausible and direct route to this compound involves two key sequential steps, starting from the readily available p-anisic acid (4-methoxybenzoic acid).

Esterification: The initial step is the conversion of the carboxylic acid group of 4-methoxybenzoic acid into a methyl ester. This is a classic FGI, often accomplished through Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst. Alternatively, for milder conditions, reagents like thionyl chloride can be used to form an acyl chloride intermediate which then reacts with methanol. wikipedia.org

Electrophilic Aromatic Bromination: The subsequent key transformation is the dibromination of the aromatic ring of the resulting Methyl 4-methoxybenzoate (B1229959). The methoxy (B1213986) group (-OCH₃) and the methyl ester (-COOCH₃) group on the benzene (B151609) ring direct the incoming electrophiles (Br⁺). The methoxy group is a strong activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The powerful directing effect of the methoxy group ensures that bromination occurs at the positions ortho to it, namely positions 3 and 5. A common method for achieving such bromination on activated rings involves using molecular bromine (Br₂) with a Lewis acid catalyst, such as anhydrous aluminum chloride, in the absence of a solvent. nih.govresearchgate.net This type of reaction represents a crucial electrophilic aromatic substitution FGI.

A similar synthesis has been reported for the analogous compound, Methyl 3,5-dibromo-4-methylbenzoate, which was prepared by the bromination of methyl 4-methylbenzoate. nih.govresearchgate.net Another related process involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid to yield Methyl 3,5-dichloro-4-methoxybenzoate, showcasing the interconversion of a hydroxyl group to a methoxy group. google.com

The following table summarizes a proposed synthetic pathway for this compound based on these established functional group interconversions.

Interactive Data Table: Proposed Synthesis of this compound

StepStarting MaterialReagents/CatalystProductReaction Type
14-Methoxybenzoic AcidMethanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄)Methyl 4-methoxybenzoateEsterification (FGI)
2Methyl 4-methoxybenzoateBromine (Br₂), Anhydrous Aluminum Chloride (AlCl₃)This compoundElectrophilic Aromatic Substitution (FGI)

Stereoselective Synthesis Considerations (if applicable to chiral analogues)

The molecular structure of this compound is achiral, meaning it does not possess a non-superimposable mirror image and is optically inactive. The molecule has a plane of symmetry passing through the methoxy and ester groups. Consequently, there are no stereocenters in the compound, and considerations of stereoselective synthesis are not applicable to its preparation.

Green Chemistry Principles in Synthetic Approaches

Green chemistry, or sustainable chemistry, advocates for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. fzgxjckxxb.com The principles of green chemistry can be applied to the synthesis of this compound, particularly concerning the hazardous nature of traditional bromination methods.

The conventional electrophilic bromination step often employs liquid bromine, a hazardous and corrosive substance that requires significant care in handling and transport. chemindigest.com Furthermore, the use of halogenated solvents like carbon tetrachloride in similar brominations presents environmental and health risks. Green chemistry offers several alternatives to mitigate these issues.

Alternative Brominating Agents:

Bromide-Bromate Couple: An eco-friendly alternative to liquid bromine is the use of a mixture of sodium or potassium bromide (NaBr/KBr) and bromate (B103136) (NaBrO₃/KBrO₃). chemindigest.com In an acidic medium, these salts generate bromine in situ, avoiding the handling of the hazardous liquid form. This method is noted for its high bromine atom efficiency and for producing only aqueous sodium chloride as a benign waste product. chemindigest.com

N-Bromosuccinimide (NBS): NBS is a versatile and safer alternative solid brominating agent used for various aromatic compounds. cambridgescholars.com It often allows for milder reaction conditions.

Greener Solvents and Catalysis:

Solvent Choice: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as ethyl acetate (B1210297) or, where possible, water is a key green principle. fzgxjckxxb.comgoogle.com

Phase-Transfer Catalysis (PTC): PTC is a powerful green chemistry tool for reactions involving immiscible phases, such as an aqueous phase containing the brominating agent and an organic phase with the substrate. wikipedia.orgfzgxjckxxb.comwisdomlib.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the transfer of the reactive anion (e.g., bromide) into the organic phase, accelerating the reaction and potentially eliminating the need for organic solvents altogether. wikipedia.orgresearchgate.net

The following table compares the traditional synthetic approach with potential greener alternatives for the bromination step.

Interactive Data Table: Comparison of Traditional vs. Green Bromination Approaches

FeatureTraditional ApproachGreener AlternativeGreen Chemistry Principle Addressed
Brominating Agent Liquid Bromine (Br₂)In situ generation from Bromide/Bromate salts; N-Bromosuccinimide (NBS)Use of safer reagents, Prevention of hazardous waste chemindigest.comcambridgescholars.comacsgcipr.org
Solvent Halogenated solvents (e.g., Carbon Tetrachloride)Ethyl Acetate, Water (with PTC)Use of safer solvents fzgxjckxxb.comgoogle.com
Catalysis Lewis Acids (e.g., AlCl₃)Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts)Catalysis, Reduction of solvent use wikipedia.orgwisdomlib.org
Waste Acidic and potentially halogenated wasteBenign salts (e.g., NaCl), less hazardous byproductsDesigning safer chemicals and products chemindigest.com

By incorporating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Transformation Pathways of Methyl 3,5 Dibromo 4 Methoxybenzoate

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in methyl 3,5-dibromo-4-methoxybenzoate is dictated by the interplay of the electronic effects of its substituents: the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing methyl ester group (-COOCH3), as well as the two bromine atoms.

Nucleophilic Aromatic Substitution (SNAr) at Bromine Centers

The bromine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. While the methoxy group is an activating group for electrophilic substitution, it is deactivating for nucleophilic substitution. Conversely, the electron-withdrawing methyl ester group, particularly when positioned ortho or para to the leaving group, can activate the ring towards nucleophilic attack. In this compound, the ester group is meta to the bromine atoms, which provides some, albeit not optimal, activation.

A common type of SNAr reaction is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.orgmdpi.com For this compound, reaction with an alkoxide, for instance, could potentially replace one or both bromine atoms with an alkoxy group. The reaction would likely require elevated temperatures and the presence of a copper catalyst, such as copper(I) iodide or oxide.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagents and Conditions Potential Product(s)
Methoxide (CH₃O⁻) CH₃ONa, CuI, high temperature Methyl 3-bromo-4,5-dimethoxybenzoate, Methyl 3,5-dimethoxy-4-methoxybenzoate (Methyl 3,4,5-trimethoxybenzoate)

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The regioselectivity of EAS on a substituted benzene ring is governed by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring.

In this compound, the positions ortho to the strongly activating methoxy group (C2 and C6) are already occupied by bromine atoms. Therefore, any further electrophilic substitution would be directed to the remaining vacant position on the ring. The directing effects of the substituents would need to be considered. The methoxy group strongly activates the ortho and para positions. The bromine atoms are deactivating but ortho-, para-directing. The methyl ester is deactivating and meta-directing. The positions available for substitution are C2 and C6, which are ortho to the methoxy group and meta to the ester group.

Nitration: Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. ugent.begoogle.comgoogle.com For this compound, nitration would be expected to occur at the positions most activated by the methoxy group, which are the C2 and C6 positions currently holding the bromine atoms. Given the steric hindrance and the presence of the bromine atoms, forcing conditions might be required. However, direct nitration of the available C-H positions is unlikely due to the combined deactivating effects of the bromine and ester groups. It is more plausible that under harsh conditions, ipso-substitution of a bromine atom could occur.

Halogenation: Further halogenation, for example, chlorination, would also be directed by the existing substituents. researchgate.netscirp.orgrsc.org The use of a Lewis acid catalyst like AlCl₃ or FeCl₃ is typically required to generate a more potent electrophile. arkat-usa.orgrsc.org Similar to nitration, the most likely positions for substitution are ortho to the methoxy group.

Reactions at the Ester Moiety

The methyl ester group of this compound can undergo several characteristic reactions of esters.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dibromo-4-methoxybenzoic acid. This can be achieved under either acidic or basic conditions. quora.com Base-catalyzed hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. psu.eduresearchgate.netacs.org For sterically hindered esters, more forcing conditions such as higher temperatures or non-aqueous systems might be necessary. arkat-usa.orgresearchgate.net

Transesterification: Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3,5-dibromo-4-methoxybenzoate and methanol (B129727).

Reduction to Corresponding Alcohols and Ethers

The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which would convert this compound to (3,5-dibromo-4-methoxyphenyl)methanol. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org Care must be taken as LiAlH₄ can also reduce other functional groups.

A more selective reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce the ester to an aldehyde, 3,5-dibromo-4-methoxybenzaldehyde, under controlled temperature conditions. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.netchemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide. rsc.orgpsu.eduacs.orglibretexts.orgwikipedia.orgnih.govnih.gov this compound can undergo sequential or double Suzuki-Miyaura coupling with arylboronic acids to form biaryl or terphenyl derivatives. The reactivity of the two bromine atoms might differ, potentially allowing for selective mono-arylation under carefully controlled conditions.

Heck-Mizoroki Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. ugent.beresearchgate.netchemistrysteps.comwikipedia.orgnih.govsynarchive.comyoutube.comorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base would lead to the formation of stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgyoutube.comrsc.orgwikipedia.orglibretexts.orgscirp.org This reaction would allow for the introduction of alkyne functionalities onto the aromatic ring of this compound, leading to the synthesis of substituted phenylacetylenes.

Table 2: Potential Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Potential Product(s)
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, base Methyl 3-bromo-5-phenyl-4-methoxybenzoate, Methyl 3,5-diphenyl-4-methoxybenzoate
Heck-Mizoroki Styrene Pd(OAc)₂, PPh₃, base Methyl 3-bromo-4-methoxy-5-styrylbenzoate, Methyl 3,5-distyryl-4-methoxybenzoate

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations. fishersci.co.uklibretexts.org This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. fishersci.co.ukyoutube.com The reactivity of the two bromine atoms allows for either mono- or diarylation, which can be controlled by adjusting the stoichiometry of the boronic acid reagent and the reaction conditions.

The general catalytic cycle involves the oxidative addition of the aryl bromide C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronate complex (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the ring can influence the rate of the oxidative addition step. researchgate.net The reaction is compatible with a wide range of functional groups and is favored for its use of generally stable and less toxic boronic acid reagents. fishersci.co.uk

Below is a table representing typical conditions for the Suzuki-Miyaura coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Aryl Boronic Acid (R-B(OH)₂) Catalyst (mol%) Base Solvent Temp (°C) Product(s)
1 Phenylboronic acid (1.1 eq) Pd(PPh₃)₄ (3%) K₂CO₃ Toluene/H₂O 90 Mono- and Di-phenylated
2 Phenylboronic acid (2.5 eq) Pd(dppf)Cl₂ (2%) Cs₂CO₃ 1,4-Dioxane 100 Primarily Di-phenylated
3 4-Methoxyphenylboronic acid (1.1 eq) Pd(OAc)₂ (2%), SPhos (4%) K₃PO₄ Toluene 110 Mono- and Di-arylated

This table is illustrative and based on general procedures for Suzuki-Miyaura reactions. fishersci.co.ukyoutube.comresearchgate.net

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling provides a reliable route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. numberanalytics.comwikipedia.org this compound can undergo this reaction, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, selective mono- or di-alkynylation at the bromine-substituted positions is feasible by controlling the reaction parameters.

The reaction mechanism involves a palladium cycle and a copper cycle. youtube.com The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, furnishes the alkyne-substituted product. youtube.com The reaction is often carried out under mild, anaerobic conditions. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling

Entry Terminal Alkyne (R-C≡CH) Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C)
1 Phenylacetylene (1.1 eq) PdCl₂(PPh₃)₂ (2%) CuI (4%) Et₃N THF 65
2 Phenylacetylene (2.5 eq) Pd(PPh₃)₄ (3%) CuI (5%) Diisopropylamine Toluene 80
3 Trimethylsilylacetylene (1.1 eq) PdCl₂(PPh₃)₂ (2%) CuI (4%) Et₃N/DMF DMF 50

This table is illustrative and based on general procedures for Sonogashira reactions. organic-chemistry.orgorganic-chemistry.orgchemrxiv.org

Copper-Catalyzed Grignard Cross-Coupling Investigations

Investigations into copper-catalyzed Grignard cross-couplings with substrates similar to this compound, such as methyl 3-halo-4-alkoxybenzoates, have been explored. gatech.edu These reactions offer an alternative to the more common palladium-catalyzed methods. Copper catalysts are often less expensive and can offer different reactivity profiles. nih.gov

Studies have shown that the success of the coupling between an aryl halide and a Grignard reagent is influenced by the halogen substituent, the nature of the ether and ester groups on the aromatic ring, and the reaction temperature. gatech.edu For instance, in the coupling of methyl 3-iodo-4-methoxybenzoate with geranylgeranyl bromide, a modest yield was achieved, demonstrating the feasibility of the transformation. gatech.edu Challenges in these systems can include the formation of the Grignard intermediate and optimizing the temperature to promote cross-coupling while minimizing side reactions. gatech.edu The mechanism is believed to involve the formation of a copper-ate complex after the Grignard reagent reacts with the Cu(I) salt. gatech.edu

Mechanistic Investigations of Key Transformations

The cross-coupling reactions involving this compound predominantly proceed through a well-established catalytic cycle for palladium-based systems. youtube.com This cycle is central to understanding the reactivity and for optimizing reaction conditions.

Elucidation of Reaction Intermediates and Transition States

The canonical mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama) consists of three primary steps: youtube.comwikipedia.org

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. This species undergoes oxidative addition with the C-Br bond of this compound. This step involves the cleavage of the C-Br bond and the formation of a new square planar Pd(II) intermediate, where both the aryl group and the bromide are bonded to the palladium center. youtube.comyoutube.com The palladium is oxidized from the 0 to the +2 state.

Transmetalation: This is the step where the organic group is transferred from the secondary metal (e.g., boron in Suzuki, tin in Stille) to the palladium(II) complex. wikipedia.orgnih.gov In the Suzuki reaction, this step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex. nih.gov The halide on the palladium is replaced by the new organic group, resulting in a diorganopalladium(II) intermediate. The precise nature of the transmetalation transition state can vary depending on the specific coupling reaction. nih.gov

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex couple, forming a new C-C bond and the desired product. youtube.com The palladium is reduced from the +2 to the 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. youtube.com

For a di-substituted substrate like this compound, the reaction can proceed through a series of these cycles, first forming the mono-substituted intermediate which can then undergo a second cycle of oxidative addition, transmetalation, and reductive elimination to yield the di-substituted product. mdpi.com

Kinetic and Thermodynamic Aspects of Reaction Profiles

From a kinetic standpoint, the rate-determining step of the catalytic cycle can vary depending on the specific reaction, substrates, and conditions.

Oxidative Addition: For many systems, particularly with less reactive aryl halides like aryl chlorides or some aryl bromides, the oxidative addition step is the slowest and therefore rate-limiting. nih.govnih.gov The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups generally accelerate the reaction, while electron-donating groups can slow it down.

Transmetalation: In other cases, especially with highly reactive aryl halides (like aryl iodides) or unreactive organometallic reagents, transmetalation can be the rate-determining step. nih.gov The choice of base and solvent in the Suzuki reaction, for example, is critical as it directly impacts the kinetics of boronate formation and transfer. nih.gov

Reductive Elimination: This step is typically fast and irreversible.

Kinetic studies reveal that the reaction is often zero-order with respect to one reagent (e.g., the organoborane in some Suzuki reactions) and first-order in another (e.g., the aryl halide), providing insight into which steps are kinetically significant. nih.gov The choice of phosphine (B1218219) ligands on the palladium catalyst is also crucial, as their steric bulk and electronic properties profoundly affect the rates of each step in the catalytic cycle, particularly oxidative addition and reductive elimination.

Derivatives and Analogues of Methyl 3,5 Dibromo 4 Methoxybenzoate

Synthesis and Structural Diversity of Related Halogenated Benzoates

The synthesis of derivatives related to methyl 3,5-dibromo-4-methoxybenzoate typically begins with the corresponding benzoic acid, which can be esterified or further modified. The structural diversity of these compounds is achieved by altering the ester group, changing the substituents on the aromatic ring, or exploring different halogenation patterns.

A common synthetic modification involves altering the alcohol moiety of the ester group. This is typically achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com

For instance, 3,5-dibromo-4-methoxybenzoic acid can be reacted with ethanol (B145695) or n-propanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to yield ethyl 3,5-dibromo-4-methoxybenzoate and n-propyl 3,5-dibromo-4-methoxybenzoate, respectively. organic-chemistry.orgoperachem.com The choice of alcohol directly influences the resulting ester. Primary alcohols generally provide the highest yields, followed by secondary alcohols, while tertiary alcohols often result in lower yields. researchgate.net

These modifications to the ester group can influence the compound's physical properties, such as its melting point, boiling point, and solubility, due to changes in molecular weight and polarity.

Table 1: Examples of Ester Modifications

Another avenue for creating analogues involves altering the substituents on the benzene (B151609) ring. A notable example is Methyl 3,5-dibromo-4-methylbenzoate. nih.govucalgary.ca This compound can be synthesized by the bromination of methyl 4-methylbenzoate. nih.govucalgary.ca In a reported synthesis, anhydrous aluminum chloride was used as a catalyst in a solvent-free reaction with bromine. nih.gov The resulting molecule is essentially planar. nih.govchemsynthesis.com

Replacing the 4-methoxy group with a 4-methyl group significantly alters the electronic properties of the ring. The methoxy (B1213986) group is generally considered an electron-donating group through resonance, while the methyl group is a weaker electron-donating group through hyperconjugation. epa.gov This change can impact the reactivity of the aromatic ring and the properties of the molecule as a whole.

Further variations can be explored, such as replacing the methoxy group with a hydroxyl group to form methyl 3,5-dibromo-4-hydroxybenzoate, or with other alkyl or alkoxy groups. These substitutions provide a platform to study how different electron-donating or electron-withdrawing groups at the para-position influence the molecule's characteristics.

Table 2: Comparison of Ring-Substituted Analogues

The nature of the halogen atoms on the aromatic ring can also be varied to create a diverse set of polyhalogenated analogues. This includes replacing the bromine atoms with other halogens like chlorine or iodine.

For example, Methyl 3,5-dichloro-4-methoxybenzoate is an analogue where the bromine atoms are substituted with chlorine. chemicalbook.comchegg.comlibretexts.org It can be synthesized from 3,5-dichloro-4-hydroxybenzoic acid by reaction with methyl iodide in the presence of potassium carbonate. researchgate.net This compound has a reported melting point of 74-77 °C. chemicalbook.com

Conversely, substituting bromine with iodine yields Methyl 3,5-diiodo-4-methoxybenzoate. These changes in halogenation significantly impact the molecule's properties due to differences in atomic size, electronegativity, and polarizability of the halogen atoms.

Table 3: Polyhalogenated Analogues Data

Structure-Reactivity and Structure-Property Relationships in Derivatives

The systematic modification of this compound derivatives provides a valuable platform for studying structure-reactivity and structure-property relationships. These relationships are governed by the electronic and steric effects of the various substituents on the benzoate (B1203000) scaffold.

The reactivity of the ester group, for instance in saponification reactions, is influenced by the substituents on the aromatic ring. pharmaguideline.com Electron-withdrawing groups (EWGs) on the ring tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. nih.govnih.gov Conversely, electron-donating groups (EDGs) decrease the rate of hydrolysis. nih.govacs.org The position of the substituent (ortho, meta, or para) is also crucial, as it determines the extent to which inductive and resonance effects influence the reaction center. acs.org For example, a nitro group, a strong EWG, increases the rate of saponification of methyl benzoates, with the para-substituted isomer reacting faster than the meta-substituted one. pharmaguideline.com

The acidity of the parent benzoic acids is also a key property affected by substituents. EWGs stabilize the carboxylate anion through inductive or resonance effects, thereby increasing the acidity of the corresponding benzoic acid. nih.gov EDGs have the opposite effect, destabilizing the conjugate base and making the acid weaker. nih.gov Halogens act as deactivating groups through their inductive effect but are ortho, para-directing in electrophilic aromatic substitution. epa.gov

Theoretical studies, including the use of Hammett plots and computational modeling, are instrumental in quantifying these relationships. acs.org The Hammett equation, for example, provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. acs.org Such quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) studies are essential for the rational design of new molecules with desired characteristics.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

Comprehensive Analysis of ¹H and ¹³C NMR Spectral Data

The ¹H NMR spectrum of Methyl 3,5-dibromo-4-methoxybenzoate would be expected to show distinct signals corresponding to the aromatic protons and the two different methyl groups (ester and ether). Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons at positions 2 and 6 are chemically equivalent.

The expected ¹H NMR signals are:

A singlet for the two aromatic protons (H-2 and H-6).

A singlet for the methoxy (B1213986) protons of the ester group (-COOCH₃).

A singlet for the methoxy protons of the ether group (-OCH₃) at position 4.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The symmetry of the aromatic ring means that C-2 and C-6, as well as C-3 and C-5, are equivalent.

The predicted ¹³C NMR signals would correspond to:

The carbonyl carbon of the ester group (C=O).

The aromatic carbons attached to bromine (C-3 and C-5).

The aromatic carbon attached to the ester group (C-1).

The aromatic carbon attached to the methoxy group (C-4).

The aromatic carbons adjacent to the ester group (C-2 and C-6).

The carbon of the ester's methyl group (-COOCH₃).

The carbon of the ether's methoxy group (-OCH₃).

Table 1: Predicted NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons ~8.1-8.3 Singlet 2H H-2, H-6
Ester Methyl ~3.9 Singlet 3H -COOCH₃
Ether Methoxy ~3.9-4.0 Singlet 3H C4-OCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl ~165 C=O
Aromatic ~155 C-4
Aromatic ~135 C-2, C-6
Aromatic ~130 C-1
Aromatic ~115 C-3, C-5
Ester Methyl ~53 -COOCH₃
Ether Methoxy ~61 C4-OCH₃

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques for Connectivity

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous structural confirmation.

COSY: This experiment would show correlations between coupled protons. In this molecule, since all proton groups are singlets, no cross-peaks would be expected, confirming the lack of proton-proton coupling.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Detailed Vibrational Analysis of Functional Groups

The Infrared (IR) spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The ester C-O stretch typically appears as two bands, one asymmetric and one symmetric, between 1250 cm⁻¹ and 1000 cm⁻¹. The aryl ether C-O stretch would also be found in this region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzene ring.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR)
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Medium
C=O Ester Stretch 1740-1720 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
C-O Ester/Ether Stretch 1300-1000 Strong
C-Br Stretch 600-500 Medium

Assessment of Intermolecular Interactions via Vibrational Modes

Subtle shifts in the positions and shapes of vibrational bands can indicate the presence of intermolecular interactions. In the solid state, crystal packing forces and weak interactions like C-H···O or halogen bonding (C-Br···O) can influence the vibrational modes. For instance, a broadening or shift to a lower frequency of the C=O stretching band could suggest intermolecular hydrogen bonding involving the carbonyl oxygen. Detailed analysis of the low-frequency region in the Raman spectrum can also provide insights into lattice vibrations and intermolecular halogen interactions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The presence of two bromine atoms in this compound results in a distinctive isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The molecular ion peak [M]⁺ would appear as a characteristic triplet, with peaks at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms. The relative intensities of these peaks would be approximately 1:2:1.

Common fragmentation pathways in the mass spectrum would likely involve:

Loss of the methoxy radical (•OCH₃) from the ester, leading to a significant [M-31]⁺ peak.

Loss of the methyl ester group (•COOCH₃), resulting in an [M-59]⁺ peak.

Sequential loss of bromine atoms.

These fragmentation patterns provide further confirmation of the compound's structure.

Table 3: List of Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 22812-61-9 C₉H₈Br₂O₃
Methyl 3,5-dibromo-4-methylbenzoate 74896-66-5 C₉H₈Br₂O₂

X-ray Crystallography

Due to the absence of published crystallographic data for this compound, this section will detail the comprehensive X-ray crystallographic analysis of its close structural analogue, methyl 3,5-dibromo-4-methylbenzoate (C₉H₈Br₂O₂). The substitution of a methoxy group with a methyl group at the 4-position of the phenyl ring allows for insightful structural comparisons. The data presented is derived from a detailed study of this analogue. nih.govresearchgate.net

The molecular structure of methyl 3,5-dibromo-4-methylbenzoate has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0652 Å from the mean plane encompassing all non-hydrogen atoms. nih.govresearchgate.net The dihedral angle between the plane of the benzene ring and the carboxylate substituent is a mere 7.1 (2)°. nih.govresearchgate.net The bond distances within the molecule are reported to be within the normal range. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate nih.govresearchgate.net

ParameterValue
Chemical FormulaC₉H₈Br₂O₂
Molecular Weight (Mr)307.97
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9716 (2)
b (Å)14.2359 (7)
c (Å)17.2893 (8)
Volume (ų)977.52 (8)
Z4
Temperature (K)89
R-factor [F² > 2σ(F²)]0.033

This interactive table summarizes key crystallographic parameters for methyl 3,5-dibromo-4-methylbenzoate.

The crystal structure of methyl 3,5-dibromo-4-methylbenzoate reveals a layered arrangement. nih.govresearchgate.net Adjacent molecules are linked into layers that are parallel to the (102) crystallographic plane. nih.govresearchgate.net These layers are then stacked along the a-axis, creating a three-dimensional supramolecular architecture. nih.govresearchgate.net This packing is stabilized by a network of weak intermolecular interactions.

The stability of the crystal lattice of methyl 3,5-dibromo-4-methylbenzoate is significantly influenced by a variety of weak intermolecular interactions. nih.govresearchgate.net These include weak C–H⋯Br hydrogen bonds and O⋯Br contacts. nih.govresearchgate.net Specifically, a weak intermolecular O⋯Br contact is observed with a distance of 3.095 (2) Å, which links adjacent molecules. nih.govresearchgate.net

Furthermore, additional weak intermolecular C–H⋯O hydrogen bond interactions are present, involving the carboxylate methyl group. nih.govresearchgate.net These interactions are crucial in stacking the molecular layers above and below the molecular plane and down the a-axis. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometry for Methyl 3,5-dibromo-4-methylbenzoate (Å, °) researchgate.net

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
C6–H6···Br2ⁱ0.953.013.818 (4)143
C8–H8A···O1ⁱⁱ0.982.593.428 (5)144
C8–H8C···O2ⁱⁱⁱ0.982.653.559 (5)155

Symmetry codes: (i) x, y+1, z; (ii) x-1, y, z; (iii) -x+1, y+1/2, -z+1/2. This interactive table details the geometry of the weak intermolecular interactions in the crystal structure of methyl 3,5-dibromo-4-methylbenzoate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For a molecule like methyl 3,5-dibromo-4-methoxybenzoate, DFT methods, particularly using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are well-suited to provide reliable data on its electronic structure and geometry. nih.gov

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the electron-withdrawing bromine atoms and the ester group, and the electron-donating methoxy (B1213986) group. Molecular orbital theory helps in understanding the reactivity and spectroscopic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties. In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxy group, which has electron-donating character through resonance. The LUMO is anticipated to be centered on the ester group and the benzene ring, influenced by the electron-withdrawing nature of the carbonyl group and the bromine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicInfluencing Factors
HOMO Energy Relatively lowElectron-withdrawing bromine atoms and ester group lower the energy.
LUMO Energy Relatively lowStrong electron-withdrawing nature of the substituents stabilizes the LUMO.
HOMO-LUMO Gap ModerateThe combination of electron-donating and withdrawing groups modulates the gap.

Conformational Analysis and Geometrical Optimization

The three-dimensional structure of this compound is critical to its properties. Conformational analysis involves identifying the most stable arrangement of atoms in the molecule. The primary conformational flexibility arises from the rotation around the C-O single bond of the ester group and the C-O bond of the methoxy group.

Geometrical optimization using DFT would reveal the most stable conformer. It is expected that the ester group will be coplanar with the benzene ring to maximize conjugation, which stabilizes the molecule. The methoxy group's orientation will be a balance between steric hindrance with the adjacent bromine atom and electronic effects. Computational studies on similar benzoic acid derivatives have demonstrated the importance of identifying the global minimum energy conformation to accurately predict other properties. nih.gov

Table 2: Predicted Geometrical Parameters of this compound (Optimized Geometry)

ParameterPredicted Value Range (based on similar structures)Notes
C-Br Bond Length ~1.90 ÅTypical for a bromine atom attached to an aromatic ring.
C-O (methoxy) Bond Length ~1.36 ÅShorter than a typical C-O single bond due to resonance.
C=O (carbonyl) Bond Length ~1.21 ÅCharacteristic of a carbonyl group in an ester.
Dihedral Angle (Ring-Ester) ~0°Planar conformation favored for conjugation.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental spectra.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. nih.gov

For this compound:

¹H NMR: The aromatic protons are expected to be in the downfield region (around 7.0-8.0 ppm). libretexts.orgyoutube.com The two equivalent aromatic protons will appear as a singlet. The methoxy protons will be a singlet further upfield, and the methyl ester protons will also be a distinct singlet. The electron-withdrawing bromine atoms will deshield the aromatic protons, shifting them downfield compared to unsubstituted methyl benzoate (B1203000). youtube.com

¹³C NMR: The carbonyl carbon will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the 110-150 ppm range. libretexts.org The carbons attached to the bromine atoms will be shifted upfield due to the "heavy atom effect," while the carbon attached to the methoxy group will be shifted downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Aromatic-H ~8.0-Deshielded by electron-withdrawing Br and ester groups.
Methoxy-H ~3.9-Typical range for an aryl methoxy group.
Ester Methyl-H ~3.9-Typical range for a methyl ester.
C=O -~165Characteristic of an ester carbonyl.
C-Aromatic -~120-140Range for substituted benzene rings.
C-Methoxy -~56Typical for an aryl methoxy carbon.
C-Ester Methyl -~52Typical for a methyl ester carbon.

Vibrational Frequency Calculations and Assignment

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions. nih.gov For this compound, key vibrational modes would include:

The C=O stretching of the ester group, expected around 1720-1740 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations for the ester and ether linkages.

C-Br stretching vibrations at lower frequencies.

Theoretical calculations often overestimate vibrational frequencies, so scaling factors are typically applied to improve agreement with experimental data. nih.gov

Reaction Mechanism Modeling

Computational chemistry can be used to model reaction mechanisms, providing insights into transition states and reaction kinetics. The synthesis of this compound is typically achieved through the Fischer-Speier esterification of 3,5-dibromo-4-methoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by methanol on the protonated carbonyl carbon.

Proton transfer.

Elimination of a water molecule to form the ester.

Deprotonation to yield the final product.

Computational modeling of this reaction would involve locating the transition state structures for each step and calculating the activation energies. The presence of two bulky and electron-withdrawing bromine atoms ortho to the carboxylic acid group could sterically hinder the approach of methanol, potentially affecting the reaction rate compared to unsubstituted benzoic acid. Studies on the saponification of substituted methyl benzoates have shown that electron-withdrawing groups can influence reaction rates. chegg.com Kinetic studies on the esterification of benzoic acid have also been modeled. dnu.dp.ua

Intermolecular Interaction Analysis

The solid-state structure and macroscopic properties of this compound are governed by the nature and strength of its intermolecular interactions. Computational analysis can provide a detailed picture of these noncovalent forces.

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net This method is based on the electron density and its derivatives. The NCI plot visually reveals regions of attractive and repulsive interactions within a molecular system. researchgate.net

In the crystal structure of a related compound, Methyl 3,5-dibromo-4-methylbenzoate, weak intermolecular C-H···Br and O···Br contacts have been observed. nih.govnih.gov For this compound, similar interactions would be expected. NCI analysis could be used to visualize and quantify the strength of these halogen bonds. Halogen-aromatic interactions, though sometimes repulsive in solution, can be engineered in the solid state. nih.goved.ac.uk The bromine atoms in this compound could participate in such interactions, influencing the crystal packing. Symmetrical Br···Br interactions have also been observed in other molecular crystals and can be an important factor in their stabilization. mdpi.com

Table 2: Potential Noncovalent Interactions in this compound

Interaction TypeInteracting AtomsTypical Distance (Å)
Halogen BondC-Br ··· O3.0 - 3.5
Halogen BondC-Br ··· Br-C3.3 - 3.8
Hydrogen BondC-H ··· O2.2 - 2.8
Hydrogen BondC-H ··· Br2.8 - 3.2

Note: This table is illustrative and based on typical bond lengths for these types of interactions.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org They are invaluable for understanding and predicting the reactive behavior of molecules, as they illustrate regions of positive and negative electrostatic potential. libretexts.orgresearchgate.net

For this compound, an MEP map would show regions of negative potential (electron-rich, nucleophilic sites) and positive potential (electron-poor, electrophilic sites). The oxygen atoms of the methoxy and ester groups would be expected to be regions of high negative potential, making them susceptible to attack by electrophiles or to act as hydrogen bond acceptors. walisongo.ac.idnih.gov The regions around the hydrogen atoms would show positive potential. The bromine atoms, due to the phenomenon of the "sigma-hole," could exhibit a region of positive potential on their outer surface, allowing them to act as halogen bond donors. walisongo.ac.id MEP maps are a powerful tool for rationalizing the intermolecular interactions and reactivity of substituted aromatic compounds. nih.gov

Applications of Methyl 3,5 Dibromo 4 Methoxybenzoate in Chemical Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The true value of a chemical compound in synthetic chemistry is often measured by its ability to serve as a scaffold or an intermediate for the construction of more complex molecular architectures. The functional groups present on Methyl 3,5-dibromo-4-methoxybenzoate—an electron-withdrawing ester and two reactive carbon-bromine bonds—make it a versatile building block. The bromine atoms are particularly significant as they are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of intricate molecular frameworks from simpler precursors.

While direct examples for this compound can be limited in readily available literature, the principles of its reactivity are well-established. Its structural motif is found in various complex molecules, and its utility can be inferred from the applications of closely related compounds.

In the synthesis of natural products, having a readily available and modifiable starting material is crucial. While direct use of this compound as a precursor is not prominently documented, a structurally analogous compound, Methyl 3,5-dibromo-4-methylbenzoate , is noted as an important intermediate. tgjonesonline.co.ukwho.int This related compound serves as a key precursor for synthesizing 3,5-dimethoxyphenylacetic acid. tgjonesonline.co.ukwho.int This acid is a pivotal building block for a variety of natural products, particularly fungal metabolites. tgjonesonline.co.ukwho.int The synthetic pathway typically involves the transformation of the dibromo-methyl-benzoate structure into the dimethoxy-phenylacetate core, which is then elaborated to achieve the final natural product.

Below is a table of natural products whose synthesis involves intermediates derived from the related compound, Methyl 3,5-dibromo-4-methylbenzoate.

Natural Product ClassSpecific Example(s)Reference
Fungal MetabolitesSclerotiorin group tgjonesonline.co.ukwho.int
IsochromansSclerotiorin-related pigments tgjonesonline.co.ukwho.int
Isocoumarins7-Methylmellein, Stellatin tgjonesonline.co.ukwho.int

Beyond natural products, this compound holds potential as an intermediate in the synthesis of advanced chemical entities, including pharmacologically active molecules and other custom-designed functional compounds. The dual bromine atoms allow for sequential or dual cross-coupling reactions. This enables chemists to introduce different substituents at the 3 and 5 positions, leading to a wide array of derivatives from a single starting material.

This strategic functionalization is a cornerstone of medicinal chemistry and drug discovery, where creating libraries of related compounds is essential for optimizing biological activity. Although specific blockbuster drugs may not list this exact compound as a direct precursor in their published synthesis routes, substituted methoxybenzoates are a common structural unit in many pharmaceutical agents. The ability to use this compound to build complex bi-aryl or multi-substituted aromatic systems makes it a valuable, if under-documented, tool for synthetic chemists in research and development.

Potential Applications in Material Science

The structural and electronic properties of highly substituted aromatic compounds are of great interest in materials science. The presence of heavy bromine atoms and the methoxy (B1213986) group on the benzene (B151609) ring of this compound can influence properties such as refractive index, electron affinity, and crystal packing, which are critical for the development of new materials.

Aromatic dihalides are common monomers for producing high-performance polymers through step-growth polymerization, particularly via palladium-catalyzed cross-coupling reactions. Theoretically, this compound could be used as an A-B2 type monomer, where the two bromine atoms provide the points for polymerization. This could lead to the formation of hyperbranched or cross-linked conjugated polymers. Such materials are investigated for their electronic and photophysical properties. However, specific examples of polymers synthesized directly from this compound are not widely reported in the scientific literature.

The development of organic functional materials, such as those used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and flame retardants, often relies on molecules with tailored properties. Brominated compounds are widely used as flame retardants due to their ability to act as radical scavengers during combustion. While its specific use is not documented, the high bromine content of this compound suggests potential in this area. Furthermore, its aromatic core could be incorporated into larger conjugated systems designed for electronic applications, with the bromine atoms serving as synthetic handles to attach other functional groups.

Utility in Agrochemical Development (as a synthetic intermediate)

In the field of agrochemicals, which encompasses herbicides, insecticides, and fungicides, synthetic intermediates are crucial for building the complex active ingredients. The molecular scaffolds of many agrochemicals are based on substituted aromatic rings. The functional group array of this compound makes it a plausible intermediate for this industry. The bromine atoms can be replaced with other groups to modulate the biological activity and physical properties of a target molecule.

Despite this potential, a review of scientific and patent literature does not reveal specific, documented instances of this compound being used as a key intermediate in the synthesis of commercialized agrochemicals. Its utility in this sector remains theoretical based on its chemical structure.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Purity Assessment

Chromatographic methods are fundamental for assessing the purity of Methyl 3,5-dibromo-4-methoxybenzoate, separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available research, methods for closely related compounds provide a strong framework for its analysis. The analysis of brominated benzonitrile (B105546) herbicides, such as Bromoxynil, and their metabolites often involves reverse-phase HPLC. nih.govnih.gov

A typical HPLC setup for a compound like this compound would likely utilize a C18 or a phenyl-based stationary phase. nih.govsielc.com The mobile phase would consist of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like phosphoric acid or a buffer to ensure consistent ionization and peak shape. nih.govsielc.comsielc.com For instance, a method for the related compound, Methyl 3,5-dibromo-4-hydroxybenzoate, employs a mobile phase of acetonitrile and water with phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, with the wavelength set to a maximum absorbance for the analyte, which for many benzoates is in the range of 225-255 nm. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Related Benzoate (B1203000) Compounds

ParameterConditionReference
Column Spherisorb S5 Phenyl, 250 x 5 mm, 5 µm nih.gov
Mobile Phase Acetonitrile : 50 mmol/L Aqueous Potassium Dihydrogen Orthophosphate (pH 3.5) (3:1 v/v) nih.gov
Flow Rate 1.8 mL/min nih.gov
Detection UV at 240 nm nih.gov
Internal Standard 2,4,5-Trichlorophenoxypropionic acid (2,4,5-TP) nih.gov

It is important to note that for mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be substituted for non-volatile ones like phosphoric acid. sielc.com

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The United States Environmental Protection Agency (EPA) has documented a specific GC method for the determination of this compound as part of a residue analysis for the herbicide Bromoxynil and its metabolites.

In this method, the sample is introduced into the GC via a split/splitless injector. The separation is achieved on a capillary column, and the oven temperature is programmed to ramp through a range of temperatures to ensure the efficient separation of all components.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

For the unambiguous identification and quantification of this compound in complex mixtures, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of this compound. Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for confident identification and quantification.

The EPA has established a detailed GC-MS method for the analysis of this compound. The conditions for this method are outlined in the table below.

Table 2: GC-MS Conditions for the Analysis of this compound

ParameterCondition
Gas Chromatograph Hewlett-Packard 5890 Series II GC with a 7673 Autosampler
Injector Split/Splitless
Carrier Gas Helium, Head Pressure at 15 PSI with a 1.5-minute 45 psi pulse at injection
Injector Temp. 250 °C
Oven Program Initial: 100 °C, hold 2 min; Ramp 1: 30 °C/min to 180 °C, hold 1 min; Ramp 2: 5 °C/min to 230 °C, hold 0 min; Ramp 3: 40 °C/min to 300 °C, hold 5 min
Mass Spectrometer Hewlett-Packard Model 5972 Mass Selective Detector
Quantification Comparison to a standard curve from a linear regression analysis

Data sourced from EPA Residue Analytical Methods for Bromoxynil.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For instance, the analysis of Bromoxynil and other herbicides has been successfully performed using LC coupled with a triple quadrupole mass spectrometer (LC-MS/MS). hpst.cz Such methods typically employ a C18 column with a mobile phase gradient of acetonitrile and water containing an additive like acetic acid to promote ionization. hpst.cz Detection is often carried out in negative ionization mode. hpst.cz The high sensitivity of modern LC-MS/MS systems allows for the detection of analytes at very low concentrations, often in the parts-per-trillion range. hpst.cz

A study on hydroxybenzoic acids and their derivatives utilized HPLC-ESI-MS/MS with a reversed-phase biphenyl (B1667301) stationary phase and a methanol/water mobile phase acidified with formic acid. vu.edu.au This approach successfully separated isomers and provided sensitive detection, demonstrating a viable strategy for the analysis of substituted benzoates like this compound. vu.edu.au

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The classical synthesis of halogenated aromatics often involves reagents and conditions that are not environmentally benign. Future research will likely prioritize the development of greener and more atom-economical synthetic routes to Methyl 3,5-dibromo-4-methoxybenzoate and its analogs.

A significant area of interest is the application of enzymatic halogenation . Halogenase enzymes operate under mild, aqueous conditions and can offer remarkable regioselectivity, potentially reducing the need for protecting groups and minimizing hazardous waste. acs.orgnih.govrsc.org Research into discovering or engineering halogenases that can selectively dibrominate the aromatic ring of a precursor like methyl 4-methoxybenzoate (B1229959) could represent a major step towards a sustainable synthesis. nih.govacs.org These biocatalytic methods follow an electrophilic aromatic substitution mechanism, often involving a flavin-dependent hydroperoxide species that generates a hypohalous acid as the halogenating agent. rsc.org

Another promising direction is the advancement of catalytic C-H functionalization . youtube.com Instead of traditional electrophilic aromatic substitution which requires specific directing groups, transition-metal catalyzed C-H activation could offer a more direct and efficient route. nih.govnih.gov Palladium-catalyzed methods, for instance, could be designed to directly functionalize the C-H bonds at the 3 and 5 positions of the benzoate (B1203000) precursor. researchgate.net Furthermore, developing photochemical and electrochemical C-H functionalization methods could provide milder reaction conditions and alternative selectivity profiles. youtube.com

The table below outlines potential future synthetic strategies, comparing them to conventional methods.

Synthetic Strategy Potential Advantages Key Research Challenges
Enzymatic Halogenation High regioselectivity, mild aqueous conditions, reduced waste. acs.orgrsc.orgEnzyme discovery, engineering for substrate specificity and stability. rsc.org
Catalytic C-H Functionalization High atom economy, direct functionalization, potentially fewer steps. youtube.comnih.govCatalyst design for high regioselectivity, overcoming substrate inhibition. researchgate.net
Photochemical/Electrochemical Synthesis Mild conditions, avoids harsh reagents, unique reactivity. youtube.comControlling selectivity, scalability of reactions.

Design and Synthesis of Functionally Tunable Derivatives

The two bromine atoms on the this compound scaffold are ideal handles for introducing functional diversity through cross-coupling reactions. Future research will focus on leveraging these sites to create a wide array of derivatives with tailored properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov By sequentially coupling different aryl or vinyl boronic acids to the dibrominated core, a vast library of unsymmetrical biaryl and stilbene-like compounds can be generated. The differing reactivity of the two C-Br bonds could potentially be exploited for selective, sequential couplings. rsc.org This approach is critical for developing new molecules for applications in medicinal chemistry and materials science.

Similarly, Buchwald-Hartwig amination and related C-N coupling reactions can be used to introduce various nitrogen-containing functionalities. mit.edu This opens the door to synthesizing derivatives with potential biological activity, as the introduction of amine groups is a common strategy in drug design. Structure-activity relationship (SAR) studies on these new derivatives will be crucial to guide the design of compounds with optimized function, whether for biological activity or for specific material properties. chemisgroup.usnih.govnih.gov The goal is to correlate specific structural modifications with changes in performance, enabling the rational design of next-generation compounds. nih.gov

Deeper Mechanistic Understanding of Complex Transformations

While cross-coupling reactions are well-established, a deeper mechanistic understanding of their application to sterically hindered and electronically complex substrates like this compound is needed. Future research will likely employ a combination of experimental and computational methods to elucidate these reaction pathways.

Computational chemistry can provide invaluable insights into the transition states and intermediates of catalytic cycles, such as the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed reactions. nih.govrsc.orgrsc.org Such studies can help explain the regioselectivity observed in sequential couplings and guide the development of more efficient catalysts and reaction conditions. researchgate.net For instance, understanding the electronic effects of the methoxy (B1213986) and ester groups on the reactivity of the C-Br bonds is essential for predictive synthesis.

Gas-phase studies and advanced spectroscopic techniques can be used to probe reaction intermediates directly. vcu.edu Investigating the kinetics of these transformations will help identify rate-determining steps and potential catalyst deactivation pathways, leading to more robust and efficient synthetic protocols. mit.edu These mechanistic studies are not purely academic; they are essential for translating laboratory-scale syntheses into reliable and scalable industrial processes.

Emerging Applications in Novel Chemical Technologies

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a range of emerging technologies.

In materials science , polyhalogenated aromatic compounds are precursors to larger polycyclic aromatic hydrocarbons (PAHs) and organic semiconductors. mdpi.comresearchgate.net Through synthetic extension, derivatives of this compound could be used to create novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netyoutube.com The ability to tune the electronic properties through derivatization is key to developing materials with desired charge transport characteristics and photophysical properties. chemrxiv.org

In the life sciences, this compound serves as a building block for complex molecules that may possess biological activity . Its structural similarity to intermediates used in the synthesis of natural products suggests its potential as a precursor for novel pharmaceuticals or agrochemicals. researchgate.netnih.gov The halogen atoms can increase lipophilicity and metabolic stability, or act as sites for key interactions with biological targets. Future work could involve screening libraries of its derivatives for various biological activities, from antimicrobial to anticancer properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,5-dibromo-4-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Direct Bromination : Start with methyl 4-methoxybenzoate and use brominating agents (e.g., Br₂ in H₂SO₄ or FeBr₃ as a catalyst). Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Yield Optimization : Adjust stoichiometry (e.g., 2.2 equivalents of Br₂) and temperature (0–25°C) to balance reactivity and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for Br-substituted carbons) and methoxy groups (δ ~3.9 ppm).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₈Br₂O₃, expected [M+H]⁺ = 352.82) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol or DCM. Use SHELXT for structure solution and SHELXL for refinement (e.g., anisotropic displacement parameters for Br atoms).

  • Key Parameters : Monitor unit cell dimensions (e.g., monoclinic system, space group P2₁/n), bond angles, and torsional distortions in the aromatic ring. Compare with density functional theory (DFT) calculations to validate electronic effects .

    • Example Crystallographic Data :
ParameterValue
Space groupP2₁/n
a (Å)7.3985
b (Å)16.6978
c (Å)16.5137
β (°)96.699
R₁ (all data)0.0428

Q. What role does this compound play in synthesizing bioactive molecules like Tenovin-36?

  • Application :

  • Precursor for Acid Chlorides : React with oxalyl chloride (2 equivalents) in DCM to form 3,5-dibromo-4-methoxybenzoyl chloride, a key intermediate for thiourea derivatives.
  • Thiocyanate Coupling : Use sodium thiocyanate and amines (e.g., N-(4-aminophenyl)-5-(dimethylamino)pentanamide) to generate thiosemicarbazides with anticancer activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields when using different brominating agents?

  • Analytical Approach :

  • Comparative Studies : Test Br₂ vs. NBS (N-bromosuccinimide) under identical conditions (solvent, temperature).
  • Mechanistic Insight : NBS may favor radical pathways, while Br₂/H₂SO₄ promotes electrophilic substitution. Monitor byproducts (e.g., di-brominated isomers) via GC-MS.
  • Validation : Cross-check purity using melting point analysis (literature mp: ~120–125°C) and elemental analysis .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis of the ester group .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.